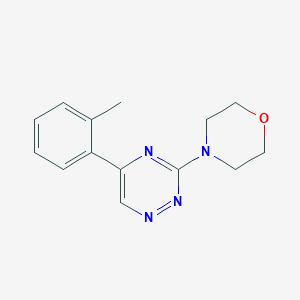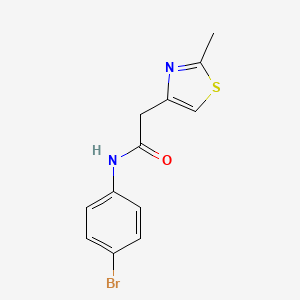![molecular formula C16H15Cl2NOS B4982050 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4982050.png)
2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide, also known as DMTB, is a chemical compound that has gained attention in the scientific research community for its potential applications in drug development and disease treatment.
作用机制
The mechanism of action of 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide involves its interaction with the microtubule network in cells. 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide binds to the colchicine binding site on tubulin, a protein that makes up microtubules, causing the destabilization of microtubules and preventing cell division. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. It has also been found to have antioxidant properties, reducing oxidative stress in cells.
实验室实验的优点和局限性
2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under a range of conditions. However, it is important to note that 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide is a toxic compound and must be handled with care. Additionally, its mechanism of action is not yet fully understood, and further research is needed to fully explore its potential applications.
未来方向
There are several future directions for research on 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide. One area of interest is the development of new cancer treatments based on 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide. Further research is needed to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, there is a need for more research on the mechanism of action of 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide, which could lead to the development of new drugs targeting the microtubule network in cells.
Conclusion
In conclusion, 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide is a promising compound with potential applications in drug development and disease treatment. Its anti-cancer properties, anti-inflammatory effects, and antioxidant properties make it a promising candidate for further research. However, its toxicity and limited understanding of its mechanism of action highlight the need for caution and further investigation.
合成方法
The synthesis of 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide involves a series of chemical reactions, starting with the reaction of 2,4-dichlorobenzoyl chloride with 4-methylthiophenol in the presence of a base catalyst. This produces 2,4-dichloro-N-(4-methylphenylthio)benzamide, which is then reacted with ethylene diamine in the presence of a reducing agent to yield 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide.
科学研究应用
2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has been found to have potential applications in drug development and disease treatment. In particular, it has been studied for its anti-cancer properties. Research has shown that 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide can induce apoptosis in cancer cells, inhibiting their growth and proliferation. 2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has also been found to be effective against drug-resistant cancer cells, making it a promising candidate for the development of new cancer treatments.
属性
IUPAC Name |
2,4-dichloro-N-[2-(4-methylphenyl)sulfanylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c1-11-2-5-13(6-3-11)21-9-8-19-16(20)14-7-4-12(17)10-15(14)18/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZBKFBMFGEXTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4981969.png)
![2-(3,4-dimethoxyphenyl)-N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-N-methylethanamine](/img/structure/B4981983.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2,4,6-trichloro-3,5-dimethylphenoxy)acetamide](/img/structure/B4981990.png)

![N-(3-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4982009.png)
![2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4982017.png)

![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4982035.png)
![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione](/img/structure/B4982037.png)
![5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4982039.png)
![N~3~-acetyl-N~1~-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methyl-beta-alaninamide](/img/structure/B4982046.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide](/img/structure/B4982047.png)
![2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxo-1-phenylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4982054.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B4982062.png)